molecular formula C7H9NO2 B3355409 (3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis CAS No. 62506-05-2

(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis

Cat. No.: B3355409
CAS No.: 62506-05-2
M. Wt: 139.15 g/mol
InChI Key: QCWDCTDYSDJKTP-SYDPRGILSA-N
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Description

The compound is a cyclic compound with a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

Pyrrole compounds can be synthesized using several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid to yield substituted pyrroles . Another method involves a visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst .


Molecular Structure Analysis

The molecular structure of pyrrole compounds is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The double bonds in the ring give it aromatic character .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .


Physical and Chemical Properties Analysis

Pyrrole compounds are typically colorless liquids that darken upon exposure to air. They are polar due to the presence of the nitrogen atom in the ring .

Mechanism of Action

The mechanism of action of pyrrole compounds can vary widely depending on their structure and the presence of functional groups. Some pyrrole compounds are used in pharmaceuticals and exhibit biological activity .

Safety and Hazards

Like many organic compounds, pyrrole compounds should be handled with care. They may be harmful if swallowed, inhaled, or come into contact with skin. Always use appropriate safety measures when handling these compounds .

Future Directions

The study and application of pyrrole compounds is a vibrant field of research. They are important in the synthesis of many natural products and pharmaceuticals. Future research may focus on developing new synthetic methods and exploring new applications for these compounds .

Properties

IUPAC Name

(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10)/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDCTDYSDJKTP-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis
Reactant of Route 2
Reactant of Route 2
(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis
Reactant of Route 3
(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis
Reactant of Route 4
Reactant of Route 4
(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis
Reactant of Route 5
(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis
Reactant of Route 6
(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis

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